![molecular formula C14H20FNO5S B7450059 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid
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Overview
Description
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used to treat hypertension. It was first synthesized in 2000 by Boryung Pharmaceutical Co., Ltd. in South Korea.
Mechanism of Action
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstrictive effects of angiotensin II. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has been shown to have significant effects on the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has also been shown to improve endothelial function and reduce oxidative stress in hypertensive patients.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is not widely available and may be expensive to obtain.
Future Directions
There are several potential future directions for research on 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid. One area of interest is its potential to improve vascular function and reduce oxidative stress in patients with hypertension. Additionally, 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid may have potential applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Further research is needed to fully understand the potential therapeutic benefits of 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid.
Synthesis Methods
The synthesis of 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid involves several steps, starting with the reaction between 5-fluoro-2-nitrophenol and isopropyl alcohol to form 5-fluoro-2-propan-2-yloxyphenol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 5-fluoro-2-propan-2-yloxyphenyl p-toluenesulfonate. The final step involves reacting the p-toluenesulfonate intermediate with 3-methyl-3-aminobutanoic acid to form 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid.
Scientific Research Applications
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to effectively lower blood pressure in hypertensive patients, and has been compared to other angiotensin II receptor antagonists such as losartan and valsartan. 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has also been studied for its potential to improve vascular function and reduce oxidative stress in patients with hypertension.
properties
IUPAC Name |
3-[(5-fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-9(2)21-11-6-5-10(15)7-12(11)22(19,20)16-14(3,4)8-13(17)18/h5-7,9,16H,8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESNAPPTFDULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)S(=O)(=O)NC(C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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